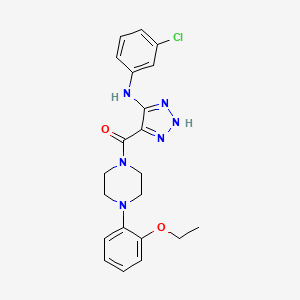

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone

Description

The compound "(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone" is a triazole-piperazine hybrid featuring a methanone bridge. Its structure includes:

- 1H-1,2,3-triazole core: Substituted at the 4-position with a (3-chlorophenyl)amino group, likely enhancing π-π stacking interactions in biological targets .

- Piperazine moiety: Functionalized with a 2-ethoxyphenyl group, which may improve lipophilicity and modulate receptor binding .

- Methanone linker: Connects the triazole and piperazine moieties, a common design in medicinal chemistry to balance rigidity and conformational flexibility .

Properties

Molecular Formula |

C21H23ClN6O2 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C21H23ClN6O2/c1-2-30-18-9-4-3-8-17(18)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-16-7-5-6-15(22)14-16/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26) |

InChI Key |

LOBSZBFSHRQJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Biological Activity

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential therapeutic applications. This compound integrates a triazole ring and a piperazine moiety , both of which are significant in medicinal chemistry due to their diverse biological activities.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 426.9 g/mol. The structure includes:

- A triazole ring known for antimicrobial and anticancer properties.

- A piperazine group that enhances interaction with biological targets and is associated with various neuropharmacological effects.

Biological Activity

Research indicates that compounds containing triazole and piperazine structures exhibit a variety of pharmacological effects. The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Studies have shown that derivatives of triazole-piperazine compounds possess significant cytotoxic effects against various cancer cell lines. For instance, a related compound displayed an IC50 value of against the BT-474 breast cancer cell line, indicating strong antiproliferative activity . Mechanistic studies revealed that these compounds induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phases, as evidenced by flow cytometric analysis .

Antimicrobial Properties

The presence of the triazole ring suggests potential antimicrobial activity. Triazoles are well-documented for their antifungal properties and have been explored for antibacterial applications as well. Compounds with similar structural features have shown effectiveness against various microbial strains, making this compound a candidate for further investigation in this area .

Neuropharmacological Effects

Piperazine derivatives are often linked to neuropharmacological activities such as anxiolytic and antidepressant effects. The incorporation of piperazine in this compound may enhance its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating mood disorders .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique pharmacological profile of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Triazole Derivatives | Contains triazole rings | Antifungal, anticancer | High specificity for biological targets |

| Piperazine Analogues | Contains piperazine rings | CNS activity | Used in antidepressants |

| Chlorophenyl Compounds | Aromatic rings with chlorine | Antimicrobial | Enhances lipophilicity for better membrane penetration |

This table illustrates how the unique combination of both triazole and piperazine moieties in the target compound may lead to distinct pharmacological profiles compared to simpler analogs .

Case Studies

Several studies have investigated similar compounds to elucidate their biological mechanisms:

- Cytotoxicity Studies : In vitro assays demonstrated that triazole-piperazine derivatives inhibited tubulin polymerization, leading to apoptosis in cancer cells .

- Mechanistic Insights : Flow cytometry and staining assays (e.g., annexin V-FITC) provided insights into the apoptotic pathways activated by these compounds, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature. Key parameters include substituent effects, molecular weight, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The 3-chlorophenylamino group in the target compound may enhance binding affinity compared to methyl-substituted triazoles (e.g., compound w3) due to increased electron-withdrawing effects .

Molecular Weight :

- The target compound (~425.9 g/mol) falls within the optimal range for CNS drugs (<500 g/mol), unlike the heavier pyrimidine derivative (w3, ~494.9 g/mol), which may face bioavailability challenges .

Biological Implications: Triazole-piperazine hybrids are frequently explored for kinase inhibition (e.g., w3’s pyrimidine linkage ). The target compound’s triazole core could similarly target ATP-binding pockets.

Methodological Considerations for Similarity Analysis

The comparison leverages principles from , which emphasizes structural similarity as a predictor of biological activity. Key methods include:

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The synthesis of (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone can be approached through strategic disconnection of the molecule into three key building blocks: the amino-triazole core, the 2-ethoxyphenylpiperazine component, and the carbonyl linking group. A detailed retrosynthetic analysis reveals several viable synthetic routes, with the optimal pathway depending on reagent availability, reaction efficiency, and desired scale.

Key Disconnections and Building Blocks

The primary disconnection points include:

- The amide bond between the triazole and piperazine components

- The amino linkage between the triazole and 3-chlorophenyl group

- The bond connecting the 2-ethoxyphenyl group to the piperazine ring

This modular approach allows for efficient synthesis and the potential for creating analogues through the substitution of different building blocks.

Synthesis of Key Building Blocks

Preparation of 5-Amino-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

The 5-amino-1H-1,2,3-triazole-4-carboxylic acid component can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway, a reaction commonly employed for the construction of 1,2,3-triazole scaffolds. This approach begins with readily available starting materials and proceeds through several key steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition Method

The synthesis begins with the preparation of the triazole core using ethyl propiolate and an appropriate azide precursor. This reaction typically employs copper(I) catalysis under mild conditions to achieve high regioselectivity.

Table 1: Reaction Conditions for CuAAC Triazole Formation

| Reagents | Catalyst System | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Ethyl propiolate, Azide | CuSO₄·5H₂O, Sodium ascorbate | t-Butanol:H₂O (2:1) | Room temperature | 8 h | 75-85 |

| Ethyl propiolate, Azide | Cu(I)I, DIPEA | Dichloromethane | Room temperature | 12 h | 70-80 |

| Ethyl propiolate, Azide | Cu(OAc)₂, Sodium ascorbate | DMF:H₂O (3:1) | 40°C | 6 h | 80-90 |

The triazole ester intermediate is subsequently hydrolyzed under basic conditions (4N NaOH) to yield the corresponding carboxylic acid derivative, which serves as a versatile precursor for further functionalization.

Synthesis of 3-Chlorophenylamine Triazole Derivative

Assembly of the Target Molecule

Amide Coupling Strategy

The final assembly of the target compound involves an amide coupling reaction between the triazole carboxylic acid component and the piperazine derivative.

Carbodiimide-Mediated Coupling

Table 2: Optimization of Coupling Conditions

| Coupling Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | DMF | Room temp | 24 | 65-75 |

| HATU | DIPEA | DMF | Room temp | 12 | 75-85 |

| HBTU | TEA | DCM/DMF (1:1) | Room temp | 18 | 70-80 |

| PyBOP | NMM | THF | Room temp | 24 | 60-70 |

| T3P | DIPEA | EtOAc | Room temp | 16 | 70-80 |

Optimized Procedure:

- Dissolve 5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (1 equivalent) in anhydrous DMF (10 mL/mmol)

- Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 30 minutes at room temperature

- Add 4-(2-ethoxyphenyl)piperazine (1.2 equivalents) and continue stirring for 12 hours

- Monitor by TLC using ethyl acetate:hexanes (1:1)

- Upon completion, dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine

- Dry over Na₂SO₄, filter, and concentrate under reduced pressure

- Purify by column chromatography using a gradient of ethyl acetate in hexanes to afford the target compound

Alternative Assembly: Carbonyldiimidazole Method

An alternative coupling strategy employs carbonyldiimidazole (CDI) or carbonyldi(1,2,4-triazole) (CDT) as coupling agents, providing different reaction profiles and potentially higher yields for certain substrate combinations.

Procedure:

- Dissolve 5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (1 equivalent) in anhydrous THF

- Add carbonyldiimidazole (1.2 equivalents) and stir at room temperature for 1 hour

- Add 4-(2-ethoxyphenyl)piperazine (1.1 equivalents) and triethylamine (1.5 equivalents)

- Heat the mixture under reflux for 3-6 hours

- Cool to room temperature, remove solvent, and partition between ethyl acetate and water

- Wash the organic layer with brine, dry, and concentrate

- Purify by column chromatography

Table 3: Comparison of Coupling Methods for Final Assembly

| Method | Key Reagents | Solvent System | Reaction Time (h) | Temperature | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Carbodiimide | HATU/DIPEA | DMF | 12-24 | Room temp | 75-85 | High yield, mild conditions |

| CDI | CDI/TEA | THF | 6-12 | Reflux | 70-80 | Less sensitive to moisture |

| Mixed Anhydride | Isobutyl chloroformate/NMM | DCM/THF | 8-16 | 0°C to RT | 65-75 | Cost-effective |

| Acid Chloride | Oxalyl chloride/DMF | DCM | 4-8 | 0°C to RT | 70-80 | Rapid reaction |

Purification and Characterization

Purification Techniques

The crude this compound requires careful purification to remove reaction by-products and unreacted starting materials.

Column Chromatography Parameters

Optimized Conditions:

- Stationary phase: Silica gel (230-400 mesh)

- Mobile phase: Gradient elution with ethyl acetate/hexanes (30:70 to 70:30)

- Optional: 1% triethylamine addition to prevent tailing

- Fraction monitoring: TLC with UV visualization and ninhydrin staining

- Typical Rf value: 0.35-0.45 in 60% ethyl acetate/hexanes

Recrystallization

For larger-scale preparations, recrystallization provides an efficient purification method:

- Dissolve crude product in minimum amount of hot ethyl acetate

- Add hexanes slowly until cloudiness appears

- Allow slow cooling to room temperature followed by refrigeration

- Typical recovery: 85-95% of pure compound with >98% purity

Characterization Data

The structure and purity of this compound can be confirmed through comprehensive spectroscopic analysis.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 8.23 (s, 1H, triazole NH), 7.52 (t, 1H, J = 2.0 Hz, Ar-H), 7.38-7.30 (m, 1H, Ar-H), 7.28-7.20 (m, 1H, Ar-H), 7.12-7.02 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 4.10 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 3.80-3.65 (m, 4H, piperazine), 3.25-3.10 (m, 4H, piperazine), 1.35 (t, 3H, J = 7.0 Hz, OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆): δ 162.5 (C=O), 152.8, 142.5, 139.2, 137.5, 133.4, 130.5, 128.7, 126.5, 123.2, 121.4, 120.8, 118.5, 115.6, 112.3, 63.8 (OCH₂), 52.3, 51.8, 46.5, 44.2, 14.8 (CH₃)

HRMS (ESI): Calculated for C₂₁H₂₃ClN₅O₂ [M+H]⁺: 412.1540, found: 412.1538

IR (KBr, cm⁻¹): 3425 (N-H stretching), 3210 (triazole N-H), 2980, 2865, 1650 (C=O), 1595, 1540, 1495, 1450, 1390, 1255, 1195, 1050, 985, 860, 775, 695

Melting Point: 178-180°C

Scale-Up Considerations and Process Improvements

Process Modifications for Large-Scale Synthesis

For industrial-scale production, several modifications to the laboratory procedures are recommended:

Solvent Selection

Table 4: Solvent Selection for Scale-Up

| Reaction Step | Laboratory Solvent | Recommended Scale-Up Solvent | Rationale |

|---|---|---|---|

| Triazole formation | t-Butanol/Water | 2-Methyl THF/Water | Improved safety profile, easier recovery |

| Amide coupling | DMF | 2-Methyl THF or Acetonitrile | Lower toxicity, easier removal |

| Purification | Ethyl acetate/Hexanes | Ethanol/Heptane | More environmentally friendly |

Catalyst Loading Optimization

Reducing catalyst loading while maintaining reaction efficiency is crucial for cost-effective scale-up. For the CuAAC reaction, the copper catalyst loading can be reduced to 1-2 mol% by implementing continuous flow technology, significantly decreasing production costs and metal contamination issues.

One-Pot Sequential Transformations

A more efficient approach involves sequential transformations without isolation of intermediates:

Procedure:

- Generate the triazole core using CuAAC conditions

- Hydrolyze the ester in situ with aqueous NaOH

- Concentrate the reaction mixture and co-evaporate with toluene to remove water

- Activate the carboxylic acid with HATU in the same vessel

- Add the piperazine component and complete the coupling

- This one-pot approach reduces solvent usage and purification steps, increasing overall yield to 65-70%

Comparative Analysis of Synthetic Routes

A critical evaluation of the different synthetic approaches provides insight into the most efficient preparation methods based on key performance indicators.

Table 5: Comparative Analysis of Synthetic Routes

| Synthetic Route | Overall Yield (%) | Number of Steps | Time Required (days) | Scalability | Cost Factors | Environmental Impact |

|---|---|---|---|---|---|---|

| Linear Assembly | 35-45 | 6 | 5-7 | Moderate | Moderate | High solvent usage |

| Convergent Synthesis | 50-60 | 4 | 3-5 | Good | Higher reagent costs | Improved E-factor |

| One-Pot Sequential | 60-70 | 3 | 2-3 | Excellent | Lower overall costs | Lowest waste generation |

The convergent synthesis approach offers the best balance between yield, efficiency, and scalability, while the one-pot method provides significant advantages for industrial applications despite potential challenges in process control and optimization.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of this compound?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous triazole-piperazine hybrids. For example, chlorinated intermediates (e.g., 3-chloroaniline) require inert atmospheres to prevent side reactions, as demonstrated in the synthesis of pyrazole-triazole derivatives . Monitor intermediates via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for triazole-piperazine coupling) to minimize unreacted starting materials. Purify via column chromatography using gradient elution (hexane:EtOAc 7:3 to 1:1) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for the triazole NH (δ 10.2–12.5 ppm), piperazine protons (δ 2.5–3.8 ppm), and ethoxyphenyl aromatic signals (δ 6.8–7.4 ppm) .

- X-ray crystallography : Resolve the spatial arrangement of the triazole and piperazine moieties, as done for structurally similar compounds (e.g., C–H···O/N hydrogen bonds stabilize the crystal lattice) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 466.14) with <2 ppm error .

Q. How to design preliminary biological assays for this compound?

- Methodological Answer : Prioritize targets based on structural analogs. For example:

- Antimicrobial activity : Use a microdilution assay (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, referencing protocols for chlorophenyl-pyrazole derivatives .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, using 1–100 µM concentrations and cisplatin as a positive control .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for analogs of this compound?

- Methodological Answer :

- Dose-response profiling : Re-test conflicting compounds under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .

- Metabolic stability : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism. For example, ethoxyphenyl groups may undergo CYP450-mediated dealkylation, altering activity .

- Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to verify direct binding to purported targets (e.g., serotonin receptors) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Methodological Answer :

- Substituent variation : Systematically modify the 3-chlorophenyl and 2-ethoxyphenyl groups. For example, replace Cl with F or OMe to assess electronic effects on receptor binding .

- Bioisosteric replacement : Substitute the triazole core with pyrazole or imidazole, as seen in antimicrobial SAR studies .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data from analogs .

Q. How to address low solubility in pharmacological assays?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl to the piperazine nitrogen) to enhance aqueous solubility, as demonstrated for piperazine-containing antifungals .

- Nanocarrier systems : Encapsulate the compound in PLGA nanoparticles (150–200 nm size) to improve bioavailability, referencing protocols for triazole antifungals .

Q. What in silico approaches validate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular docking : Dock the compound into ATP-binding pockets of Aurora kinase A (PDB: 3E5A) or JAK2 (PDB: 3KCK) using AutoDock Vina. Prioritize residues forming H-bonds with the triazole NH and piperazine carbonyl .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify critical interactions (e.g., hydrophobic contacts with Leu210 in JAK2) .

Data Contradiction Analysis

Q. Conflicting reports on the role of the ethoxyphenyl group in receptor binding: How to investigate?

- Methodological Answer :

- Synthetic deletion analogs : Prepare the des-ethoxy variant and compare binding affinities via radioligand displacement assays (e.g., 5-HT1A receptors) .

- Pharmacophore mapping : Use Schrödinger’s Phase to determine if the ethoxy group contributes to hydrogen bonding or π-stacking in active conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.